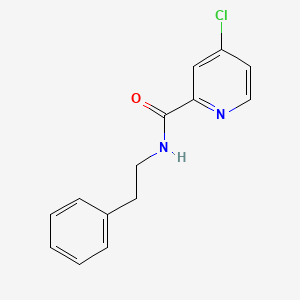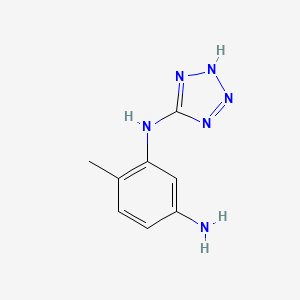
4-methyl-3-N-(2H-tetrazol-5-yl)benzene-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-3-N-(2H-tetrazol-5-yl)benzene-1,3-diamine is an organic compound that features a benzene ring substituted with a methyl group, two amine groups, and a tetrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-N-(2H-tetrazol-5-yl)benzene-1,3-diamine typically involves the introduction of the tetrazole ring onto a pre-functionalized benzene derivative. One common method involves the reaction of 4-methyl-3-nitrobenzene-1,3-diamine with sodium azide under acidic conditions to form the tetrazole ring. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be fine-tuned to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-3-N-(2H-tetrazol-5-yl)benzene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The nitro groups can be reduced back to amine groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often use reagents such as sodium azide (NaN3) or other nucleophiles in the presence of a suitable solvent like DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine groups would yield nitro derivatives, while reduction would revert them to amine groups. Substitution reactions can yield a variety of tetrazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-methyl-3-N-(2H-tetrazol-5-yl)benzene-1,3-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s tetrazole ring is of interest for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: The compound is used in the development of high-energy materials, such as explosives and propellants, due to the energetic properties of the tetrazole ring.
Mecanismo De Acción
The mechanism by which 4-methyl-3-N-(2H-tetrazol-5-yl)benzene-1,3-diamine exerts its effects depends on its specific application. In biological systems, the tetrazole ring can interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action in coordination chemistry.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-tris(1H-tetrazol-5-yl)benzene: A compound with three tetrazole rings attached to a benzene ring, used in high-energy materials.
3-nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine:
2,5-di(2H-tetrazol-5-yl)terephthalic acid: A compound used in the synthesis of metal-organic frameworks with high adsorption capacities.
Uniqueness
4-methyl-3-N-(2H-tetrazol-5-yl)benzene-1,3-diamine is unique due to the presence of both amine and tetrazole functional groups on the same benzene ring. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields. The compound’s structural properties also contribute to its potential biological activity and energetic properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C8H10N6 |
|---|---|
Peso molecular |
190.21 g/mol |
Nombre IUPAC |
4-methyl-3-N-(2H-tetrazol-5-yl)benzene-1,3-diamine |
InChI |
InChI=1S/C8H10N6/c1-5-2-3-6(9)4-7(5)10-8-11-13-14-12-8/h2-4H,9H2,1H3,(H2,10,11,12,13,14) |
Clave InChI |
FWQAGNSKOHGWIZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N)NC2=NNN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,4-Difluorophenoxy)methyl]-3-methyl-7-nitroquinazolin-4-one](/img/structure/B13882370.png)
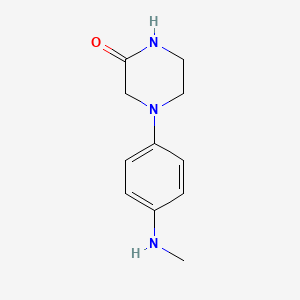
![4-Amino-3-[(2-cyclopropylethyl)amino]benzonitrile](/img/structure/B13882375.png)
![N-[3-(dimethylaminomethylidene)-4-oxothiochromen-6-yl]acetamide](/img/structure/B13882382.png)
![4-chloro-2,6-diphenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13882390.png)

![tert-butyl 4-[2-(3-chlorophenyl)pyrimidin-5-yl]-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B13882404.png)
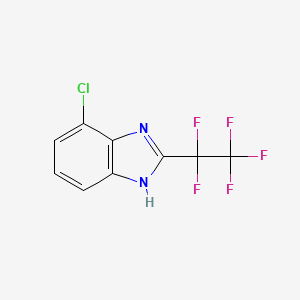
![5-Bromo-3-[(3,4-dichlorophenyl)methyl]pyrimidin-4-one](/img/structure/B13882409.png)
![N-[6-(4-tert-butylphenoxy)pyridin-3-yl]benzamide](/img/structure/B13882411.png)
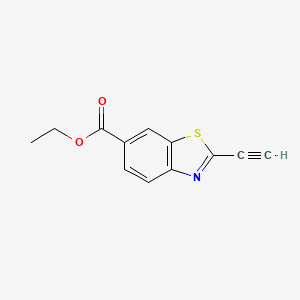
![6-(1H-imidazo[4,5-b]pyridin-6-yl)-4-pyridin-4-ylquinoline](/img/structure/B13882432.png)

